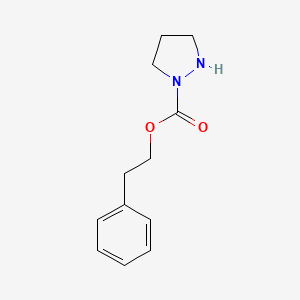

2-Phenylethyl pyrazolidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648958-31-0 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-phenylethyl pyrazolidine-1-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-9-4-8-13-14)16-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |

InChI Key |

JRYBZJMPPZDSQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNN(C1)C(=O)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylethyl Pyrazolidine 1 Carboxylate

Retrosynthetic Analysis and Strategic Precursor Selection for Pyrazolidine-1-carboxylate Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-Phenylethyl pyrazolidine-1-carboxylate, the primary disconnection points are the bonds formed during the synthesis of the pyrazolidine (B1218672) ring and the attachment of the phenylethyl group.

A logical retrosynthetic strategy involves disconnecting the N-N bond and the C-N bonds of the pyrazolidine ring. This leads to two primary synthetic approaches. The most common approach for constructing the pyrazolidine ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Key Disconnections and Precursors:

Disconnection of the Carbamate (B1207046) Group: A primary disconnection can be made at the carbamate linkage, suggesting a reaction between a pyrazolidine and a phenylethyl chloroformate or a similar activated carbonyl species. However, a more convergent approach involves incorporating the phenylethyl group earlier in the synthesis.

[3+2] Cycloaddition: A powerful strategy for forming five-membered rings is the [3+2] cycloaddition. In this context, the pyrazolidine ring can be envisioned as the product of a reaction between an azomethine imine and an alkene.

Condensation with Hydrazine: A classical and widely used method involves the reaction of a 1,3-dihalide or a related dielectrophile with hydrazine. For the synthesis of a pyrazolidine-1-carboxylate, a monosubstituted hydrazine is often employed.

Considering these strategies, a plausible retrosynthetic pathway for this compound is outlined below. The target molecule can be disconnected to 1,3-dibromopropane (B121459) and phenethylhydrazine carboxylate. Alternatively, a more controlled synthesis might involve the reaction of phenethylhydrazine with an α,β-unsaturated ester.

Strategic Precursor Selection:

The choice of precursors is critical for the efficiency and selectivity of the synthesis.

| Precursor Class | Specific Examples | Rationale |

| Hydrazine Derivative | Phenethylhydrazine | Introduces the desired phenylethyl group at the N2 position. |

| Three-Carbon Component | 1,3-Dibromopropane, Acrolein, Diethyl malonate | Provides the carbon backbone for the pyrazolidine ring. The choice depends on the desired substitution pattern and the overall synthetic strategy. |

| Carboxylate Source | Ethyl chloroformate, Di-tert-butyl dicarbonate | Used to introduce the carboxylate group at the N1 position, often as a protecting group and to influence reactivity. |

A judicious selection of these precursors allows for a convergent and efficient synthesis of the target scaffold.

Optimized Reaction Conditions and Mechanistic Pathway Elucidation for this compound Formation

The formation of the pyrazolidine ring is often the most critical step in the synthesis of this compound. Optimization of reaction conditions is crucial to maximize yield, minimize side products, and control selectivity.

A common method for the synthesis of pyrazolidines involves the condensation of hydrazines with 1,3-dielectrophiles. For instance, the reaction of phenethylhydrazine with 1,3-dibromopropane would lead to the formation of 2-phenylethylpyrazolidine. Subsequent reaction with a chloroformate would yield the final product.

Optimization of a Hypothetical Two-Step Synthesis:

Step 1: Synthesis of 2-Phenylethylpyrazolidine

| Parameter | Condition | Rationale |

| Solvent | Aprotic polar solvents (e.g., DMF, acetonitrile) | To facilitate the nucleophilic substitution reactions. |

| Base | Inorganic base (e.g., K2CO3, Cs2CO3) | To neutralize the HBr formed during the reaction and drive the equilibrium towards the product. |

| Temperature | 60-80 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Stoichiometry | Slight excess of 1,3-dibromopropane | To ensure complete consumption of the more valuable hydrazine derivative. |

Step 2: Carbamate Formation

| Parameter | Condition | Rationale |

| Acylating Agent | Ethyl chloroformate | A common reagent for the introduction of an ethoxycarbonyl group. |

| Solvent | Aprotic solvent (e.g., DCM, THF) | To dissolve the reactants and facilitate the reaction. |

| Base | Amine base (e.g., Triethylamine, DIPEA) | To scavenge the HCl produced during the acylation. |

| Temperature | 0 °C to room temperature | To control the reactivity of the chloroformate and prevent side reactions. |

Mechanistic Pathway:

The formation of the pyrazolidine ring from phenethylhydrazine and 1,3-dibromopropane likely proceeds through a two-step nucleophilic substitution mechanism.

The more nucleophilic nitrogen of phenethylhydrazine attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion.

An intramolecular cyclization then occurs, where the second nitrogen atom attacks the remaining brominated carbon, forming the five-membered pyrazolidine ring.

The subsequent acylation of the N1-position of the pyrazolidine ring with a chloroformate is a standard nucleophilic acyl substitution reaction.

Novel Synthetic Routes and Green Chemistry Approaches towards the Compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. rasayanjournal.co.in These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jetir.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.gov The synthesis of pyrazole (B372694) and pyrazolidine derivatives has been shown to be amenable to microwave-assisted conditions. researchgate.net For the synthesis of this compound, a one-pot microwave-assisted reaction of phenethylhydrazine, a suitable three-carbon synthon, and a carboxylating agent could be a viable green alternative to traditional heating methods. nih.gov

Catalytic Approaches:

The use of catalysts can significantly improve the efficiency and selectivity of organic reactions. researchgate.net For the synthesis of pyrazolidine scaffolds, various catalytic systems have been explored. For example, palladium-catalyzed carboamination and carboetherification reactions have been used to generate various heterocycles, including pyrazolidines. organic-chemistry.org

Green Solvents and Reagents:

The replacement of volatile and toxic organic solvents with greener alternatives is a key principle of green chemistry. rasayanjournal.co.in Water, ionic liquids, and supercritical fluids are being explored as reaction media for heterocyclic synthesis. Furthermore, the use of safer and more atom-economical reagents is also a crucial aspect.

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Microwave-Assisted Synthesis | One-pot synthesis from precursors under microwave irradiation. nih.gov | Reduced reaction times, higher yields, and energy efficiency. researchgate.net |

| Catalyst Use | Transition metal catalysis for C-N bond formation. organic-chemistry.org | Higher selectivity, milder reaction conditions. |

| Solvent-Free Reactions | Solid-state or neat reactions of precursors. rasayanjournal.co.in | Reduced solvent waste and simplified purification. |

| Use of Renewable Feedstocks | Deriving precursors from biomass. jetir.org | Increased sustainability. |

Stereochemical Control and Regioselectivity in the Synthesis of this compound and its Analogues

When synthesizing substituted pyrazolidines, controlling stereochemistry and regioselectivity is of paramount importance, especially if the target molecule is intended for biological applications.

Regioselectivity:

In the synthesis of pyrazoles and pyrazolidines from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomers is possible. organic-chemistry.org The regioselectivity is often influenced by the reaction conditions, such as the solvent and the presence of a catalyst. nih.govnih.gov For instance, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as DMAc, has been shown to significantly improve regioselectivity. organic-chemistry.org

In the context of this compound, if a substituted 1,3-dicarbonyl precursor were used, careful control of the reaction conditions would be necessary to ensure the desired regiochemistry. The use of specific catalysts can direct the cyclization to favor one regioisomer over the other. nih.gov

Stereochemical Control:

If the pyrazolidine ring contains stereocenters, controlling the stereochemistry becomes a critical challenge. Asymmetric synthesis of pyrazolidines can be achieved through several strategies:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cyclization reaction.

Chiral Catalysis: The use of a chiral catalyst can enantioselectively catalyze the formation of the pyrazolidine ring. This is a highly atom-economical approach.

Starting from Chiral Precursors: Employing enantiomerically pure starting materials can lead to the formation of a stereochemically defined product.

For the synthesis of an enantiomerically pure analogue of this compound, one could envision a [3+2] cycloaddition reaction between a chiral azomethine imine and an alkene, catalyzed by a chiral Lewis acid.

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of 2 Phenylethyl Pyrazolidine 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-phenylethyl pyrazolidine-1-carboxylate, both ¹H and ¹³C NMR would provide definitive evidence of its covalent framework, including connectivity and the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the phenylethyl group are expected to show characteristic signals. The five aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region of approximately 7.20-7.40 ppm. chemicalbook.com The ethyl chain connecting the phenyl group to the carboxylate oxygen would present as two triplets: a triplet corresponding to the -CH₂-Ph group (adjacent to the phenyl ring) and another triplet for the -O-CH₂- group (adjacent to the oxygen), likely appearing around 2.9 ppm and 4.3 ppm, respectively. spectrabase.com

The pyrazolidine (B1218672) ring protons would exhibit more complex patterns due to their diastereotopic nature and spin-spin coupling. The protons on the carbon adjacent to the carboxylated nitrogen (C5) and the other nitrogen (C3) would be deshielded, while the C4 protons would be expected at a more upfield position. The presence of a substituent on N-1 breaks the ring's symmetry, making all methylene (B1212753) protons chemically non-equivalent.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate (B1207046) group is expected to have a characteristic chemical shift in the range of 150-165 ppm. The aromatic carbons of the phenyl ring would resonate between 125 and 140 ppm. nih.gov The carbons of the pyrazolidine ring typically appear in the range of 40-60 ppm, with the exact shifts influenced by the substitution pattern. ipb.pt The methylene carbons of the phenylethyl group are predicted around 35 ppm (-CH₂-Ph) and 65 ppm (-O-CH₂-).

Predicted ¹H NMR Chemical Shifts for this compound

<

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | Characteristic aromatic region. chemicalbook.com |

| Pyrazolidine N-CH₂-CH₂-N | ~3.5 - 3.8 | Multiplet | Protons at C3 and C5, deshielded by nitrogen atoms. |

| Pyrazolidine -CH₂- | ~2.0 - 2.4 | Multiplet | Protons at C4, typically more upfield. |

| Phenylethyl -O-CH₂- | ~4.3 | Triplet | Deshielded by the adjacent oxygen atom. |

| Phenylethyl -CH₂-Ph | ~2.9 | Triplet | Adjacent to the phenyl ring. spectrabase.com |

| Pyrazolidine N-H | Broad | Singlet | Chemical shift is variable and dependent on solvent and concentration. |

Predicted ¹³C NMR Chemical Shifts for this compound

<

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbamate) | 155 - 165 | Typical range for carbamate carbonyls. |

| Aromatic C (quaternary) | 138 - 141 | Point of attachment for the ethyl group. nih.gov |

| Aromatic CH | 125 - 130 | Aromatic carbons of the phenyl ring. nih.gov |

| Phenylethyl -O-CH₂- | ~65 | Influenced by the electronegative oxygen. |

| Pyrazolidine C3, C5 | ~50 - 60 | Carbons adjacent to nitrogen atoms. ipb.pt |

| Pyrazolidine C4 | ~25 - 35 | Central carbon of the pyrazolidine ring. |

| Phenylethyl -CH₂-Ph | ~35 | Aliphatic carbon adjacent to the phenyl ring. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural composition of a compound through analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely induce characteristic fragmentation pathways.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. A key fragmentation would be the cleavage of the bond between the oxygen and the phenylethyl group, leading to two primary fragments. One common fragmentation for phenylethyl esters is the loss of the phenylethyl group and subsequent rearrangement to form a tropylium (B1234903) ion at m/z 91, which is often a very stable and abundant fragment. nist.gov Another significant fragmentation pathway involves the cleavage of the ester bond to produce a phenylethyl cation (C₈H₉⁺, m/z 105). whitman.edumiamioh.edu

The pyrazolidine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or diazene (B1210634) (N₂H₂). Cleavage alpha to the carbonyl group is also a common pathway for esters and related structures, which could lead to the loss of the entire 2-phenylethyl-oxy group. libretexts.org

Expected Mass Spectrometry Fragmentation for this compound

<

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| M⁺ | [C₁₂H₁₆N₂O₂]⁺ | Molecular Ion |

| M - 105 | [C₄H₅N₂O]⁺ | Loss of the phenylethyl group |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 104 | [C₈H₈]⁺ | Styrene radical cation (from McLafferty rearrangement of the ester) nist.gov |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl/phenylethyl fragment) nist.gov |

| 86 | [C₄H₈N₂O]⁺ | Pyrazolidine-1-carboxylate fragment |

| 56 | [C₃H₆N]⁺ | Fragment from pyrazolidine ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching absorption of the carbamate group, expected in the region of 1700-1680 cm⁻¹. youtube.comnih.gov The C-N stretching vibrations of the pyrazolidine ring and the carbamate linkage would appear in the 1300-1200 cm⁻¹ region. The C-O stretching of the ester-like bond is also expected in this fingerprint region, typically around 1250 cm⁻¹. youtube.com

The aromatic C-H stretching vibrations of the phenyl ring would be observed as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the pyrazolidine and ethyl groups would appear just below 3000 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the pyrazolidine ring would give rise to a moderate, potentially broad band around 3300 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic ring breathing modes, particularly the strong band around 1000 cm⁻¹, would be a characteristic feature for the phenyl group. mdpi.com The symmetric stretching of the C=C bonds in the phenyl ring would also produce strong Raman signals around 1600 cm⁻¹. mdpi.com

Key Vibrational Frequencies for this compound

<

| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch | 3350 - 3250 | IR | Secondary amine in pyrazolidine ring. |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Phenyl ring C-H bonds. researchgate.net |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Pyrazolidine and ethyl CH₂ groups. |

| C=O Stretch (Carbamate) | 1700 - 1680 | IR | Strong absorption, characteristic of the carbamate group. nih.gov |

| Aromatic C=C Stretch | 1610 - 1580 | IR, Raman | Phenyl ring skeletal vibrations. |

| N-H Bend | 1650 - 1550 | IR | Secondary amine deformation. |

| C-N Stretch | 1300 - 1200 | IR | Pyrazolidine and carbamate C-N bonds. |

| C-O Stretch | 1275 - 1200 | IR | Carbamate C-O linkage. youtube.com |

| Aromatic Ring Breathing | ~1000 | Raman | Strong, characteristic signal for monosubstituted benzene (B151609). mdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related pyrazolidine and pyrazolone (B3327878) structures allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.net

The pyrazolidine ring is not planar and would adopt a puckered conformation, typically an envelope or twist (half-chair) form, to minimize steric and torsional strain. researchgate.net The substitution at the N-1 position with the bulky 2-phenylethyl carboxylate group would significantly influence this conformation. The crystal packing would likely be stabilized by intermolecular hydrogen bonds, potentially involving the N-H group of the pyrazolidine ring acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor, forming chains or dimeric motifs. spast.org

The dihedral angle between the pyrazolidine ring and the phenyl ring would be a key conformational parameter, determined by crystal packing forces and weak intramolecular interactions. In similar heterocyclic structures, π-π stacking interactions between phenyl rings of adjacent molecules can also play a role in stabilizing the crystal lattice. nih.gov

Typical Bond Lengths and Angles Expected in the Crystal Structure

<

| Bond/Angle | Expected Value | Notes |

| C=O (Carbamate) | ~1.21 Å | Standard double bond length. |

| C-N (Carbamate) | ~1.35 Å | Partial double bond character due to resonance. |

| C-N (Pyrazolidine) | ~1.47 Å | Standard single bond length. |

| N-N (Pyrazolidine) | ~1.45 Å | Standard single bond length. |

| C-C (Aromatic) | ~1.39 Å | Average bond length in a benzene ring. |

| C-O-C (Ester link) | ~115° | Bond angle in the ester-like linkage. |

| C-N-C (Pyrazolidine) | ~112° | Endocyclic angle in a five-membered ring. |

| N-N-C (Pyrazolidine) | ~110° | Endocyclic angle in a five-membered ring. |

Conformational Analysis and Tautomerism Studies of the Pyrazolidine Ring System

The pyrazolidine ring is a flexible five-membered heterocycle. Its conformational landscape is typically described by pseudorotation, similar to cyclopentane, with two main low-energy conformations: the envelope (E), where one atom is out of the plane of the other four, and the twist or half-chair (T), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. researchgate.net Theoretical calculations on simple pyrazolidines indicate that these conformations are close in energy, and the presence of substituents determines the most stable form. researchgate.netcsic.es For this compound, the bulky N-1 substituent will heavily influence the conformational equilibrium of the ring.

Tautomerism is a significant consideration in heterocyclic chemistry. While the specified structure is a carbamate, related pyrazolone systems (containing a C=O group within the ring) are well-known to exhibit keto-enol tautomerism. researchgate.net For this compound, the primary tautomeric equilibrium to consider would involve the N-H proton. Although less common than in pyrazolones, prototropic tautomerism could theoretically occur where the proton from N-2 migrates to the carbonyl oxygen, forming a carbamic acid-like imidic acid tautomer. However, the carbamate form is overwhelmingly stable. The equilibrium is highly dependent on factors like solvent polarity and pH. nih.gov In most organic solvents, the N-H keto-like form shown is expected to be the sole observable species. mdpi.com

Theoretical and Computational Investigations of 2 Phenylethyl Pyrazolidine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Energetic Profile Determination

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods are used to determine the electronic structure, optimized geometry, and energetic profile of 2-Phenylethyl pyrazolidine-1-carboxylate.

By solving approximations of the Schrödinger equation, DFT calculations can map the electron distribution and predict molecular properties. chemistryworld.com Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule is more readily polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for the prediction of how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen of the carboxylate group, indicating a site for electrophilic attack, and positive potential (blue) around the N-H protons, suggesting sites for nucleophilic interaction. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated at B3LYP/6-31+G(d,p) level)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | -978.5 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.9 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.9 eV | Indicates high kinetic stability and low reactivity. |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds as specific calculations for this compound are not publicly available.

Molecular Docking and Ligand-Receptor Interaction Modeling with Abstract Targetsnih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.govnih.gov

In a hypothetical docking study, this compound would be placed into the binding site of an abstract receptor. The docking algorithm would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable pose is identified by the lowest binding energy (or highest docking score).

The analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For this compound, the phenylethyl group could engage in hydrophobic or π-π stacking interactions with non-polar amino acid residues like phenylalanine or leucine. The carbonyl oxygen of the carboxylate group could act as a hydrogen bond acceptor, while the N-H group on the pyrazolidine (B1218672) ring could serve as a hydrogen bond donor. nih.gov

Table 2: Illustrative Molecular Docking Results with an Abstract Target Receptor

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | A lower value indicates stronger binding. |

| Interacting Residues | TYR82, LEU198, PHE210, SER245, ASN248 | Amino acids in the hypothetical binding pocket. |

| Hydrogen Bonds | SER245 (side chain), ASN248 (side chain) | Formed with the carboxylate oxygen and pyrazolidine N-H. |

Note: This table presents hypothetical results from a molecular docking simulation to illustrate the type of data generated.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a view of the system's dynamic behavior over time. nih.gov MD simulations are used to assess the stability of the docked complex and explore the conformational landscape of the ligand within the binding site.

An MD simulation begins with the best-docked pose from the molecular docking study. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectories of atoms over a set period (e.g., 50-100 nanoseconds) by solving Newton's equations of motion.

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the pocket. The RMSF plot highlights the flexibility of different parts of the protein and ligand, showing which residues are most mobile. For this compound, MD simulations would confirm if the interactions predicted by docking are maintained over time, providing confidence in the binding mode. nih.gov

Table 3: Representative RMSD Data from a Hypothetical MD Simulation

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

Note: This data is illustrative, showing a stable complex where RMSD values plateau after an initial equilibration period.

Computational Prediction of Reactivity Profiles and Potential Reaction Pathways

The reactivity of a molecule can be predicted using parameters derived from quantum chemical calculations. researchgate.net Fukui functions and local softness indices are powerful tools for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

These reactivity descriptors are based on how the electron density of a molecule changes with the addition or removal of an electron. By analyzing these indices for each atom in this compound, one can predict which sites are most susceptible to chemical reaction. For instance, the carbonyl carbon of the carboxylate group is expected to be a primary site for nucleophilic attack, while the oxygen atoms would be susceptible to electrophilic attack. Such analyses are valuable for predicting potential metabolites or designing synthetic pathways. researchgate.netmdpi.com For example, understanding the reactivity of the N-acyl pyrazolidine structure can help predict its behavior in reactions like the Vilsmeier-Haack reaction. csic.es

Table 4: Predicted Reactive Sites in this compound

| Atom/Group | Predicted Reactivity | Rationale |

|---|---|---|

| Carbonyl Oxygen (C=O) | High for Electrophilic Attack | High negative charge and electron density. |

| Carbonyl Carbon (C=O) | High for Nucleophilic Attack | Electron deficient due to adjacent oxygen atoms. |

| Phenyl Ring | Site for Electrophilic Substitution | π-electron system can be attacked by electrophiles. |

Note: This table is based on general principles of chemical reactivity informed by computational studies on analogous structures.

Chemical Reactivity and Derivatization Strategies of 2 Phenylethyl Pyrazolidine 1 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolidine (B1218672) Moiety

The pyrazolidine ring, being a saturated heterocycle, exhibits reactivity that is distinct from its aromatic counterpart, pyrazole (B372694). The nitrogen atoms are the primary centers of reactivity.

Electrophilic Substitution: The nitrogen atoms of the pyrazolidine ring are nucleophilic and readily react with electrophiles. The N1 atom is acylated by the phenylethyl chloroformate to form the title compound, and the N2-position, bearing a hydrogen atom, is available for further electrophilic substitution. Common reactions include acylation, alkylation, and sulfonylation. csic.es For instance, the free N-H group can be acylated with reagents like benzoyl chloride or undergo reaction with various alkyl halides. csic.esnih.gov The reactivity is influenced by the nature of the substituent already present on the other nitrogen. The electron-withdrawing nature of the carbamate (B1207046) group at N1 in 2-phenylethyl pyrazolidine-1-carboxylate would decrease the nucleophilicity of the N2 atom, potentially requiring stronger electrophiles or basic conditions for substitution. In related heterocyclic systems like pyridine (B92270), the presence of the heteroatom deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. youtube.comyoutube.com While the pyrazolidine ring is not aromatic, the nitrogen atoms similarly influence the reactivity of adjacent carbons, though direct C-H substitution is less common without activation.

Nucleophilic Substitution: Nucleophilic attack on the pyrazolidine ring itself is not a typical reaction pathway unless there is a suitable leaving group on one of the carbon atoms. However, the chemistry of related heterocycles like pyridine shows that nucleophilic substitution is favorable at positions ortho and para (C2/C6 and C4) to the nitrogen atom, as the electronegative nitrogen can stabilize the negative charge in the intermediate. quora.comyoutube.comyoutube.com In the context of a pyrazolidine ring, if a derivative were to possess a leaving group at C3 or C5, it could potentially undergo nucleophilic displacement. More relevant is the nucleophilic nature of the N2 amine, which can act as a nucleophile in various reactions.

| Reaction Type | Reagent/Conditions | Product Type | Finding | Citation |

| N-Acylation | Benzoyl chloride, pyridine | N,N'-di-substituted pyrazolidine | The unprotected nitrogen atom of a pyrazolidine can be readily acylated. | nih.gov |

| N-Alkylation | Alkyl halides, base | N,N'-di-substituted pyrazolidine | The –NH group of a pyrazole can be easily alkylated, a principle that extends to the pyrazolidine N-H. | pharmaguideline.com |

| Nucleophilic Attack (on Pyridine) | Sodium amide (NaNH2) | Aminopyridine | The Chichibabin reaction demonstrates direct nucleophilic substitution on an N-heterocycle, displacing a hydride ion. | youtube.comyoutube.com |

Functionalization Reactions at the Phenylethyl Ester Group

The phenylethyl ester portion of the molecule offers two main sites for chemical modification: the ester linkage and the terminal phenyl group.

Ester Group Reactions: The ester functional group is susceptible to nucleophilic acyl substitution.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-phenylethanol (B73330) and the corresponding pyrazolidine-1-carboxylic acid.

Transesterification: Reaction with a different alcohol in the presence of a catalyst (acid, base, or enzymatic) can replace the 2-phenylethyl group with a different alkyl or aryl group, providing a route to a variety of other esters. Lipase-catalyzed transesterification is a common method for such transformations. mdpi.com

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford 2-phenylethanol and the N-methyl pyrazolidine derivative.

Phenyl Group Reactions: The phenyl ring can undergo electrophilic aromatic substitution. The ethyl-ester chain is a weak ortho-, para-director and activating group. Standard aromatic functionalization reactions can be applied:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the phenyl ring. libretexts.org

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can introduce halogen atoms onto the ring. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid can add a sulfonic acid group. libretexts.org

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid can attach alkyl or acyl groups to the phenyl ring.

These modifications allow for the synthesis of a wide array of derivatives where the properties conferred by the aromatic tail can be systematically tuned. For example, introducing a p-fluoro substituent has been shown to be a useful modification in related biologically active molecules. nih.gov

Ring-Opening and Ring-Closure Transformations of the Pyrazolidine Ring

The pyrazolidine ring can be subject to reactions that alter its core structure, either by breaking it open to form acyclic compounds or by being formed through the closure of a linear precursor.

Ring-Opening Reactions: The most common ring-opening reaction for pyrazolidines involves the cleavage of the weak nitrogen-nitrogen (N-N) bond. This is typically achieved under reductive conditions. For example, treatment of N-acyl pyrazolidine derivatives with reducing agents like samarium(II) iodide (SmI₂) can cleave the N-N bond to yield the corresponding 1,3-diamines. nih.gov This strategy is synthetically valuable as it transforms the pyrazolidine scaffold into a functionalized acyclic diamine, which can serve as a precursor for other molecules. In some cases, ring-opening can also be initiated by nucleophilic attack under harsh conditions, particularly in fused or strained pyrazolidine systems. researchgate.net

Ring-Closure Transformations: The synthesis of the pyrazolidine ring itself is a ring-closure transformation. A primary method for forming the pyrazolidine ring is through the [3+2] cycloaddition reaction between an azomethine imine (a 1,3-dipole) and an alkene. acs.org Another major route is the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophile, such as a 1,3-dihalopropane. csic.es Palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives have also emerged as a powerful, stereoselective method for constructing substituted pyrazolidine rings. nih.gov Understanding these formation reactions provides insight into the stability of the ring and potential retro-synthetic pathways. Ring-closing metathesis has also been employed to synthesize related five-membered nitrogen heterocycles like pyrrolidines, a strategy that could potentially be adapted for pyrazolidine synthesis. organic-chemistry.org

Exploration of Catalyst-Mediated Transformations and Cross-Coupling Reactions

Catalysis, particularly using transition metals like palladium, offers powerful tools for the derivatization of heterocyclic compounds. nih.govmdpi.com These methods can be applied to this compound derivatives to forge new carbon-carbon and carbon-heteroatom bonds.

While the saturated pyrazolidine ring does not directly participate in standard cross-coupling reactions that require sp²-hybridized carbons (like Suzuki, Heck, or Stille), derivatives of the molecule can be readily designed for such transformations.

Cross-Coupling on the Phenyl Ring: A halogenated derivative of the phenylethyl ester (prepared as described in 5.2) can serve as a substrate for a variety of cross-coupling reactions. For example, a bromo- or iodo-substituted phenyl ring can be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce diverse aryl, vinyl, or alkynyl groups. nih.govmdpi.com

Cross-Coupling involving the Pyrazolidine Moiety: While less direct, functionalization of the pyrazolidine ring that introduces a suitable handle for cross-coupling is conceivable. For instance, if a pyrazolidine derivative bearing a halogen or triflate group at C3 or C5 could be synthesized, it could potentially undergo cross-coupling. More practically, the pyrazolidine ring can be synthesized via catalyst-mediated reactions. As mentioned, Pd-catalyzed carboamination is a key method for forming the ring. nih.gov Furthermore, related aromatic pyrazoles readily undergo Pd-catalyzed homocoupling and cross-coupling reactions, demonstrating the utility of catalysis in functionalizing this class of heterocycles. researchgate.netnih.gov These reactions often involve pre-functionalized pyrazoles (e.g., halopyrazoles or pyrazole boronic esters) and enable the synthesis of complex bi-heteroaryl systems.

Mechanistic Studies of 2 Phenylethyl Pyrazolidine 1 Carboxylate in Model Chemical Systems

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

There is a notable lack of specific kinetic and thermodynamic data for reactions involving 2-Phenylethyl pyrazolidine-1-carboxylate. General studies on the synthesis of pyrazoline derivatives, which are structurally related to pyrazolidines, have employed kinetic analysis to elucidate reaction mechanisms. For instance, a study on the synthesis of novel pyrazoline compounds investigated the reaction kinetics and determined thermodynamic activation parameters such as activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#). researchgate.net However, these findings are for a different class of compounds and cannot be directly extrapolated to this compound.

For analogous systems, such as the Diels-Alder reaction, kinetic and thermodynamic control can dictate the product distribution, with temperature being a key factor in shifting the reaction from a kinetically controlled to a thermodynamically controlled regime. nih.gov Such principles would likely apply to reactions of pyrazolidines, but without experimental data, any discussion remains speculative for this compound. The reversibility of reactions and the stability of products are fundamental aspects of their thermodynamic profile, which for this specific compound, have not been documented. rsc.org

Interactive Data Table: Hypothetical Thermodynamic Parameters

The following table is a hypothetical representation of the kind of data that would be necessary for a thorough mechanistic analysis. No such data has been found for this compound in the surveyed literature.

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | K_eq |

| Hydrolysis | Data N/A | Data N/A | Data N/A | Data N/A |

| Oxidation | Data N/A | Data N/A | Data N/A | Data N/A |

| Ring Opening | Data N/A | Data N/A | Data N/A | Data N/A |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for a complete mechanistic picture. For many chemical reactions, including cycloadditions that can lead to heterocyclic systems, the process is believed to proceed through a single, cyclic transition state without the formation of stable intermediates. youtube.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transient structures. researchgate.net

Studies on enzyme-catalyzed [4+2] cycloaddition reactions have utilized computational models to map potential energy surfaces and identify transition states, demonstrating that the presence of a catalyst can significantly lower the activation energy barrier. nih.govnih.gov These computational approaches could, in principle, be applied to reactions of this compound to predict the geometries and energies of intermediates and transition states. However, no such specific computational studies appear to have been published for this compound. A comprehensive review on pyrazolidines notes the study of conformations and the impact of N-acyl groups, which suggests that computational methods have been applied to this class of compounds, but specific data on reaction pathways is not provided. csic.es

Influence of Solvent Effects and Reaction Environment on Chemical Pathways

The solvent environment can significantly influence reaction rates and even alter the course of a chemical reaction. The polarity, proticity, and coordinating ability of a solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents. For instance, the quantum yield of photooxidation reactions of certain indole (B1671886) derivatives has been shown to be highly dependent on whether the solvent is protic or aprotic, a phenomenon attributed to hydrogen bonding interactions. nih.gov

The use of implicit and explicit solvent models in computational studies allows for the theoretical investigation of these effects. rsc.org For example, the solubility and preferential solvation of compounds in mixed solvent systems can be analyzed to understand the specific interactions between the solute and the solvent molecules, which in turn affects reactivity. researchgate.net While these general principles are well-established, their specific impact on the reaction pathways of this compound has not been a subject of dedicated study.

Potential Applications in Advanced Organic Synthesis

2-Phenylethyl pyrazolidine-1-carboxylate as a Precursor for Complex Heterocyclic Architectures

The pyrazolidine (B1218672) framework is a foundational building block for the synthesis of more complex heterocyclic systems. The reactivity of the N-H bonds and the carbon backbone of the pyrazolidine ring allows for various transformations, leading to fused, spirocyclic, and other intricate molecular architectures. The presence of the 2-phenylethyl group can influence the steric and electronic properties of the molecule, potentially directing the outcome of subsequent reactions.

Research on related pyrazolidine derivatives has demonstrated their utility as precursors to a variety of heterocycles. For instance, pyrazolidine-3,5-diones can be used to synthesize fused heterocyclic compounds such as pyrazolo[3,4-b]pyridines. researchgate.net The general strategy often involves the reaction of the pyrazolidine core with bifunctional reagents, leading to cyclization and the formation of new rings.

Furthermore, the oxidation of pyrazolidines can lead to the corresponding pyrazolines and pyrazoles, which are themselves important classes of heterocycles with a wide range of biological activities. csic.es The specific substitution pattern of this compound could be leveraged to control the regioselectivity of these oxidation reactions.

The following table illustrates representative examples of how pyrazolidine scaffolds can be transformed into more complex heterocyclic structures, based on existing literature for analogous compounds.

| Starting Material (Analogue) | Reagent(s) | Product (Heterocyclic Architecture) | Reference |

| 1-Phenylpyrazolidine-3,5-dione | 3-Formylchromone, Hydrazine (B178648) | Fused Pyrazole (B372694) Derivatives | rsc.org |

| Pyrazolidine | Dicarbonyl compounds | Fused Pyrazolidines | csic.es |

| 3-Hydroxypyrazolidine derivative | Lewis Acid, Allyltrimethylsilane | Substituted Pyrazolidine | nih.gov |

These examples highlight the versatility of the pyrazolidine core in constructing diverse heterocyclic systems. It is conceivable that this compound could undergo similar transformations, providing access to novel and potentially bioactive molecules.

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The 2-phenylethyl group in this compound can be derived from chiral 1-phenylethylamine, a well-known and effective chiral auxiliary. researchgate.net This suggests that a chiral version of this compound could be a valuable tool in asymmetric synthesis.

The chiral N-phenylethyl group can exert stereocontrol through steric hindrance, forcing reagents to approach the reactive center from a specific face of the molecule. This has been successfully demonstrated in the asymmetric synthesis of various compounds where N-phenylethyl derivatives are used to induce high levels of diastereoselectivity. mdpi.com

The following table summarizes examples of how chiral N-substituted heterocycles, analogous to a chiral version of this compound, are used in asymmetric synthesis.

| Chiral Auxiliary/Ligand (Analogue) | Reaction Type | Product Stereoselectivity | Reference |

| Chiral Pyrrolidine Derivative | Aza-Michael/Hemiaminal Cascade | up to 99% ee | nih.gov |

| Chiral 1-Phenylethylamine | Synthesis of Azetidine-2,4-dicarboxylic acids | High Diastereoselectivity | researchgate.net |

| Chiral N-Acyl-pyrazolo[1,2-a]pyrazoles | Michael Addition | High Diastereoselectivity | dntb.gov.ua |

Given these precedents, a chiral variant of this compound holds promise as a recoverable chiral auxiliary for a range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and cycloadditions.

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is highly valued for its efficiency and ability to generate libraries of diverse compounds for drug discovery and other applications. The pyrazole and pyrazolidine scaffolds are frequently synthesized using MCRs. mdpi.comnih.gov

While direct participation of this compound in MCRs has not been extensively documented, its structural components suggest its potential as a building block in such reactions. For instance, the hydrazine moiety, a key component in the synthesis of pyrazolidines, is a common participant in MCRs leading to pyrazole derivatives. mdpi.com It is plausible that this compound could be synthesized via an MCR or could itself be used as a component in a subsequent MCR to introduce the N-phenylethylpyrazolidine motif into a larger, more complex structure.

The following table provides examples of MCRs that generate pyrazole-containing scaffolds, illustrating the potential for similar strategies involving pyrazolidine derivatives.

| Reaction Components | Catalyst/Conditions | Product Scaffold | Reference |

| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Taurine/Water | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

| Anilines, t-Butyl Isocyanide, Benzaldehydes, Pyrazole Carboxylic Acids | Microwave/Palladium | Isoquinolone-Pyrazole Hybrids | mdpi.com |

| 5-(Substituted phenyl)-1,3,4-thiadiazol-2-amines, Pyrazole-4-carbaldehyde, 2-Mercaptoacetic Acid | Ultrasound | 1,3,4-Thiadiazole-1H-pyrazol-4-yl Thiazolidin-4-one Hybrids | mdpi.com |

The versatility of MCRs in generating diverse heterocyclic structures suggests that this compound or its precursors could be valuable components in the design of novel MCRs for creating libraries of compounds with potential biological activity.

Development of Novel Reagents Incorporating the Pyrazolidine-1-carboxylate Scaffold

The unique structural and electronic properties of the pyrazolidine-1-carboxylate scaffold can be harnessed to develop novel reagents for organic synthesis. The presence of multiple functional groups—the ester, the N-N bond, and the potential for substitution on the ring—offers numerous possibilities for derivatization.

For example, the pyrazolidine ring can be functionalized to create new ligands for catalysis or to introduce specific reactive moieties. The N-carboxylate group can be modified to tune the electronic properties of the molecule or to serve as a handle for attachment to solid supports for high-throughput synthesis.

Research into related pyrazole derivatives has led to the development of a wide range of reagents and catalysts. nih.gov For example, pyrazole-based ligands are used in transition metal catalysis, and pyrazole-containing compounds have been developed as organocatalysts. rsc.org By analogy, this compound could serve as a platform for the design of new reagents with unique reactivity.

The following table presents examples of how pyrazole and related heterocyclic scaffolds have been incorporated into novel reagents and catalysts.

| Scaffold | Application | Description | Reference |

| Pyrazole | Privileged Scaffold in Medicinal Chemistry | Used in the design of various therapeutic agents. | nih.gov |

| Pyrazolo[3,4-b]pyridin-6-ones | N-Heterocyclic Carbene Catalysis | Synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. | rsc.org |

| Pyrazolyl-Ureas | Kinase Inhibitors | Development of potent and selective kinase inhibitors. | researchgate.netnih.gov |

The development of novel reagents based on the this compound scaffold could open up new avenues in synthetic methodology, providing tools for the construction of complex molecules with tailored properties.

Future Research Directions and Unexplored Avenues for 2 Phenylethyl Pyrazolidine 1 Carboxylate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazolidine (B1218672) derivatives, while established in classical batch chemistry, is ripe for modernization. mdpi.commatec-conferences.org Future research should prioritize the development of continuous-flow synthesis protocols for 2-Phenylethyl pyrazolidine-1-carboxylate. Flow chemistry offers substantial advantages over traditional batch methods, including enhanced safety, superior control over reaction parameters (temperature, pressure, and stoichiometry), and improved scalability. mdpi.comresearchgate.net

The translation of the synthesis of this compound to a flow process would involve pumping solutions of the precursor materials, such as a phenylethylhydrazine derivative and a suitable three-carbon electrophile, through a heated reactor coil. rsc.org This approach could significantly reduce reaction times from hours to minutes and improve yields by minimizing the formation of byproducts. mdpi.com

Furthermore, integrating this flow process with automated synthesis platforms represents a significant leap forward. nih.govresearchgate.net These platforms can systematically vary reaction conditions to rapidly optimize the synthesis. An automated system could explore a wide range of parameters, as detailed in the table below, to identify the ideal conditions for producing this compound with high purity and yield, a task that would be prohibitively time-consuming using manual methods. nih.gov The successful development of such an automated process would not only streamline the production of the target compound but also facilitate the rapid synthesis of analogues for further investigation. nih.govscribd.com

Table 1: Parameters for Automated Flow Synthesis Optimization

| Parameter | Range to be Explored | Rationale |

|---|---|---|

| Temperature | 80 - 200 °C | To overcome activation energy barriers and optimize reaction kinetics. |

| Pressure | 1 - 15 bar | To allow for superheating of solvents, accelerating the reaction rate. |

| Residence Time | 1 - 30 minutes | To ensure complete reaction without promoting decomposition. scribd.com |

| Stoichiometry | 1:1 to 1:2 (Hydrazine:Electrophile) | To maximize yield and minimize unreacted starting materials. |

Investigation of Solid-Phase Synthesis Methodologies and Combinatorial Libraries

To fully explore the potential of the this compound scaffold, particularly in drug discovery, the generation of a diverse library of related compounds is essential. Solid-phase synthesis is a powerful technique for this purpose, enabling the systematic construction of a multitude of derivatives on a polymer support. researchgate.netnih.gov This methodology has been successfully applied to create libraries of other nitrogen-containing heterocycles, such as piperazines and benzimidazoles. diva-portal.orgnih.gov

A future research direction would involve anchoring a suitable precursor to a solid support. For instance, a resin-bound phenylethylhydrazine could be reacted with a panel of different electrophiles, or a resin-bound acrylate-type component could be reacted with various substituted hydrazines. The carboxylate handle on the pyrazolidine ring provides an additional point for diversification, allowing for the creation of a wide array of amides or esters.

The power of this approach lies in combinatorial chemistry, where different building blocks are systematically combined to generate a large library of distinct compounds. nih.gov This allows for the rapid exploration of the chemical space around the core scaffold. The resulting library of this compound derivatives could then be screened against various biological targets to identify compounds with interesting activities.

Table 2: Proposed Combinatorial Library Generation

| Scaffold Point of Diversity | Example Building Blocks | Potential Functional Groups Introduced |

|---|---|---|

| Phenylethyl Moiety | Substituted Phenylhydrazines (e.g., 4-fluoro, 4-methoxy) | Halogens, ethers, alkyl chains |

| Pyrazolidine Ring | Substituted 1,3-dielectrophiles | Alkyl, aryl, functionalized side chains |

| Carboxylate Group | Diverse Amines and Alcohols | Amides, esters with varied steric and electronic properties |

Exploration of Non-Covalent Interactions and Supramolecular Assembly

The structure of this compound is inherently suited for participating in a variety of non-covalent interactions, which are fundamental to molecular recognition in biological systems and the formation of ordered materials. nih.govmhmedical.comrsc.org The phenyl ring is capable of engaging in π-π stacking and cation-π interactions, while the carboxylate group is a potent hydrogen bond acceptor. nih.gov The pyrazolidine ring itself, with its nitrogen atoms, can also act as a hydrogen bond acceptor.

Future research should focus on systematically investigating these interactions. This could involve co-crystallization studies with complementary molecules to form supramolecular assemblies. mdpi.com For example, combining the compound with molecules rich in hydrogen bond donors or aromatic systems could lead to the formation of well-defined, multi-component crystals with unique architectures. The ability of nitrogen heterocycles to act as building blocks for metallosupramolecular structures also opens up avenues for creating complex, functional assemblies by coordinating the pyrazolidine nitrogens to metal centers. nih.govacs.org

Understanding and controlling these non-covalent interactions could pave the way for designing novel materials, such as hydrogels or liquid crystals, where the self-assembly process is directed by the specific interactions of the this compound molecule. nso-journal.orgnih.gov

Development of Advanced Spectroscopic Probes Incorporating the Pyrazolidine Core Structure

The field of chemical sensing and bioimaging relies on the development of molecules that exhibit a change in their spectroscopic properties upon interaction with a specific analyte or environmental change. rsc.org Pyrazole (B372694) and pyrazoline derivatives have already shown significant promise as fluorescent probes for detecting metal ions and for in-cell imaging. rsc.orgnih.govnih.gov

A fascinating and unexplored avenue of research is the development of advanced spectroscopic probes based on the this compound scaffold. The core structure could be chemically modified to incorporate a fluorophore. The interaction of the pyrazolidine-carboxylate portion of the molecule with specific analytes, such as metal ions or small biomolecules, could modulate the fluorescence of the attached reporter group, leading to a "turn-on" or "turn-off" sensory response. rsc.orgresearchgate.net

For instance, the carboxylate group could act as a chelating site for metal cations. Binding of a metal ion could induce a conformational change in the molecule that alters the photophysical properties of the integrated fluorophore. nih.gov The phenylethyl group could also be functionalized to tune the probe's solubility and cellular localization for bioimaging applications. nih.gov Research in this area would involve the synthesis of novel derivatives and their comprehensive spectroscopic characterization in the presence of various analytes to establish their selectivity and sensitivity. aun.edu.egmdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluorophenylethylhydrazine |

| 4-methoxyphenylethylhydrazine |

| Astemizole |

Q & A

Q. What are the optimal synthetic routes for 2-phenylethyl pyrazolidine-1-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: Multi-step synthesis typically involves coupling pyrazolidine derivatives with phenylethyl groups via carboxylate linkages. Reaction optimization can leverage Design of Experiments (DoE) principles, such as fractional factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical analysis of output parameters (e.g., yield, purity) identifies critical factors while minimizing experimental runs . For example, analogous syntheses of aziridine carboxylates employ stepwise activation (e.g., triphosgene-mediated cyclization) and purification under inert conditions .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemical and regiochemical ambiguities. Mass spectrometry (MS) coupled with elemental analysis validates molecular composition. For chiral verification, circular dichroism (CD) or chiral stationary-phase HPLC can confirm enantiopurity, as demonstrated in asymmetric syntheses of related aziridine derivatives .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Stability studies should include accelerated degradation tests under controlled humidity, temperature (e.g., 4°C, 25°C, 40°C), and light exposure. Analytical monitoring via HPLC or LC-MS quantifies decomposition products. For hydrolytic stability, buffer solutions at pH 3–9 can simulate physiological or reaction environments. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of reaction mechanisms involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) map potential energy surfaces to identify transition states and intermediates. Reaction path search algorithms, combined with molecular dynamics simulations, predict regioselectivity and stereochemical outcomes. Experimental validation via isotopic labeling or kinetic isotope effects (KIEs) refines computational models, creating a feedback loop for mechanistic accuracy .

Q. What strategies resolve contradictory data in catalytic applications of this compound derivatives?

Methodological Answer: Cross-validation using orthogonal techniques (e.g., X-ray crystallography vs. NMR spectroscopy) clarifies structural discrepancies. For catalytic performance contradictions, kinetic profiling under standardized conditions (e.g., TOF, TON) isolates variables like substrate inhibition or catalyst deactivation. Meta-analyses of published datasets, guided by FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), can identify systemic biases or methodological gaps .

Q. What novel methodologies enable enantioselective synthesis of this compound derivatives?

Methodological Answer: Chiral pool strategies leverage enantiomerically pure starting materials (e.g., L-proline derivatives) to induce asymmetry. Catalytic asymmetric induction, using transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., thiourea-based systems), can control stereochemistry during carboxylate coupling. Dynamic kinetic resolution (DKR) protocols, optimized via DoE, are effective for racemization-prone intermediates, as seen in sphingoid syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.